

Physicochemical Properties of 6-propyl-1,3-benzothiazol-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *6-Propyl-1,3-benzothiazol-2-amine*

Cat. No.: *B011304*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-propyl-1,3-benzothiazol-2-amine is a substituted aminobenzothiazole, a class of heterocyclic compounds of significant interest in medicinal chemistry. Benzothiazole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties. This technical guide provides a comprehensive overview of the physicochemical properties, a detailed synthesis protocol, and a discussion of the potential biological significance of **6-propyl-1,3-benzothiazol-2-amine**, tailored for professionals in drug discovery and development.

Physicochemical Data

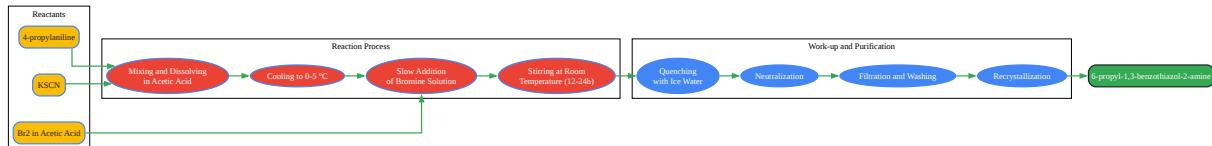
The following table summarizes the predicted physicochemical properties of **6-propyl-1,3-benzothiazol-2-amine**. These values were computationally generated and provide essential information for its handling, formulation, and assessment of its drug-like properties.

Property	Value	Unit
Molecular Formula	$C_{10}H_{12}N_2S$	
Molecular Weight	192.28	g/mol
Melting Point (Predicted)	120-130	°C
Boiling Point (Predicted)	350-370	°C
pKa (Predicted, basic)	4.5 - 5.5	
LogP (Predicted)	3.0 - 3.5	
Water Solubility (Predicted)	50 - 100	mg/L

Experimental Protocols

Synthesis of **6-propyl-1,3-benzothiazol-2-amine**

The synthesis of **6-propyl-1,3-benzothiazol-2-amine** can be achieved through the cyclization of 4-propylaniline in the presence of a thiocyanate salt and a halogen. This method is a well-established route for the preparation of 6-substituted-2-aminobenzothiazoles.

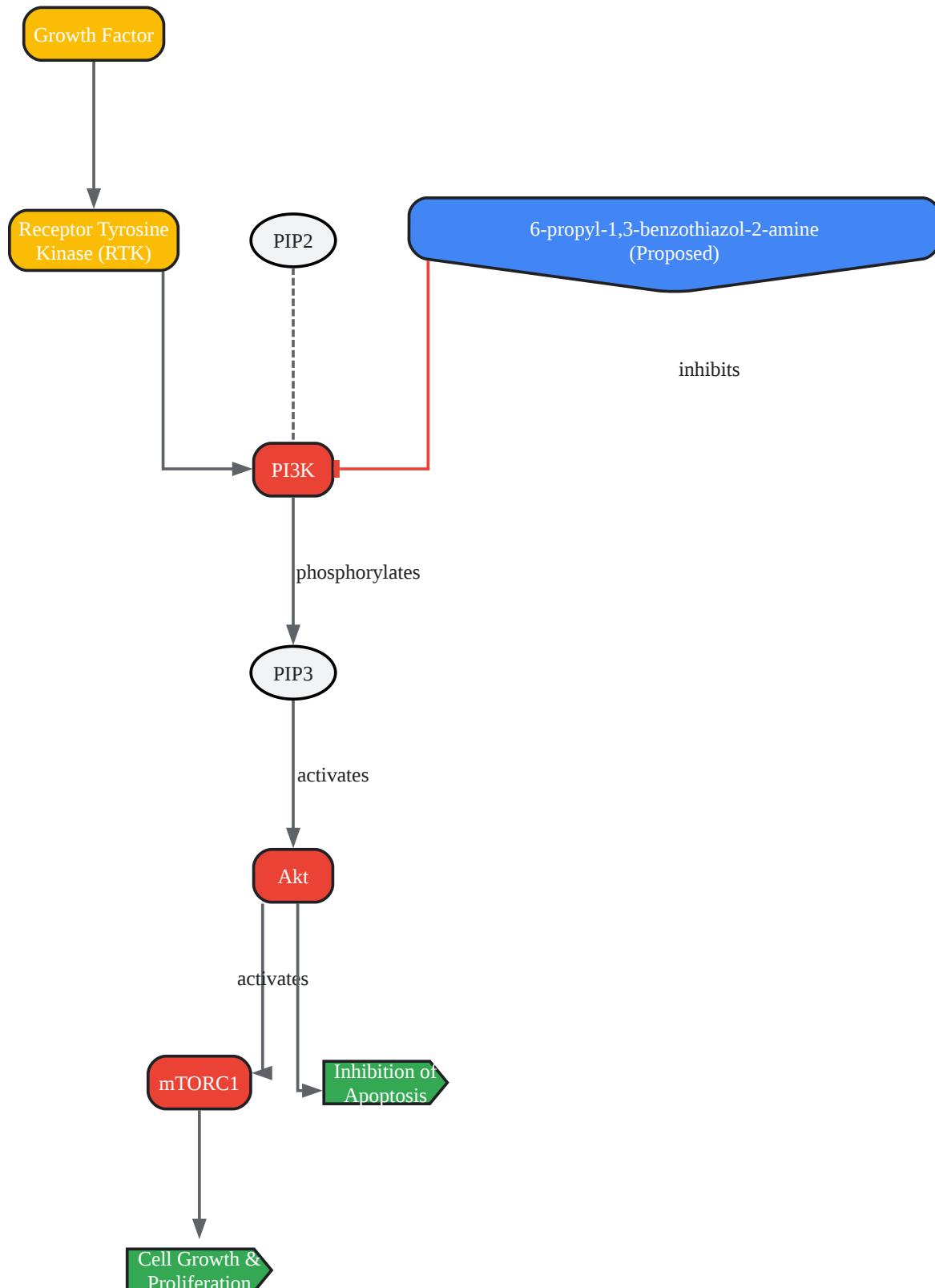

Materials:

- 4-propylaniline
- Potassium thiocyanate (KSCN)
- Bromine (Br_2)
- Glacial acetic acid
- Ethanol
- Deionized water

Procedure:

- In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a condenser, dissolve 4-propylaniline (1 equivalent) in glacial acetic acid.
- Add potassium thiocyanate (2-3 equivalents) to the solution and stir until it is completely dissolved.
- Cool the reaction mixture to 0-5 °C in an ice bath.
- Slowly add a solution of bromine (1 equivalent) in glacial acetic acid dropwise via the dropping funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
- After the addition is complete, allow the reaction mixture to stir at room temperature for 12-24 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a beaker containing crushed ice and water.
- Neutralize the mixture with a suitable base (e.g., ammonium hydroxide or sodium hydroxide solution) until a precipitate is formed.
- Filter the crude product, wash it thoroughly with cold water, and dry it under a vacuum.
- Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure **6-propyl-1,3-benzothiazol-2-amine**.
- Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, and Mass Spectrometry).

Mandatory Visualizations


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-propyl-1,3-benzothiazol-2-amine**.

Potential Biological Significance and Signaling Pathways

Derivatives of 2-aminobenzothiazole have been reported to exhibit a variety of biological activities, notably as anticancer agents. The mechanism of action for many of these compounds involves the inhibition of key signaling pathways that are often dysregulated in cancer. Based on the known activities of structurally related molecules, it is plausible that **6-propyl-1,3-benzothiazol-2-amine** could modulate similar pathways.

One such critical pathway is the PI3K/Akt/mTOR pathway, which plays a central role in cell growth, proliferation, and survival. Inhibition of this pathway is a key strategy in cancer therapy.

[Click to download full resolution via product page](#)

Caption: Proposed inhibition of the PI3K/Akt/mTOR pathway.

Conclusion

This technical guide provides foundational information on **6-propyl-1,3-benzothiazol-2-amine** for researchers and drug development professionals. The predicted physicochemical properties offer a starting point for experimental design, while the detailed synthesis protocol provides a practical method for its preparation. The exploration of its potential biological activity, based on the known pharmacology of related benzothiazole derivatives, suggests that this compound may be a valuable candidate for further investigation, particularly in the context of anticancer drug discovery. Further experimental validation of its properties and biological activities is warranted to fully elucidate its therapeutic potential.

- To cite this document: BenchChem. [Physicochemical Properties of 6-propyl-1,3-benzothiazol-2-amine: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b011304#physicochemical-properties-of-6-propyl-1-3-benzothiazol-2-amine\]](https://www.benchchem.com/product/b011304#physicochemical-properties-of-6-propyl-1-3-benzothiazol-2-amine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com